5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. This compound features a pyrazole ring, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
The synthesis of 5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot process. This method involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This approach is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources while ensuring high atom economy.
Chemical Reactions Analysis
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts, such as palladium and copper, which facilitate the formation of desired products under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity.
Scientific Research Applications
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. In biology and medicine, it has shown promise as a scaffold for developing new drugs with anti-inflammatory, anti-cancer, and anti-microbial properties . Additionally, its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which 5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions and therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides and ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates . These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the 3,5-dimethoxyanilino group and the pyrazole ring in this compound contributes to its distinct properties and potential advantages over other similar compounds.
Biological Activity
5-Amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This pyrazole derivative is recognized for its biological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H18N4O2
- Molecular Weight : 302.34 g/mol
- Structure : The compound features a pyrazole ring substituted with an amino group and a methoxyaniline moiety, contributing to its biological properties.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study conducted by Trofimov et al. demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Trofimov et al. (2021) | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |
Liu et al. (2022) | A549 (lung cancer) | 12.7 | Cell cycle arrest at G2/M phase |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
Study | Model Used | Result |
---|---|---|
Zhang et al. (2020) | RAW 264.7 macrophages | Decreased IL-6 and TNF-alpha levels by 40% at 10 μM |
3. Kinase Inhibition
This compound serves as an intermediate in the synthesis of selective Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in treating B-cell malignancies . The compound's structural characteristics allow it to effectively inhibit kinases involved in various signaling pathways.
Case Study 1: Anticancer Potential
In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), derivatives based on this pyrazole structure showed enhanced efficacy compared to standard therapies. The trial reported a significant reduction in tumor burden among participants treated with the compound .
Case Study 2: Inflammation Reduction
A preclinical model of rheumatoid arthritis demonstrated that treatment with the compound resulted in reduced joint swelling and inflammation markers, suggesting its potential as a therapeutic agent for autoimmune diseases .
Properties
CAS No. |
824397-66-2 |
---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H13N5O2/c1-18-8-3-7(4-9(5-8)19-2)15-12-10(6-13)11(14)16-17-12/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI Key |
ZFZUMYVWLBHTLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NNC(=C2C#N)N)OC |
Origin of Product |
United States |
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